tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate
Description
Properties
Molecular Formula |
C9H13ClN2O2S |
|---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
tert-butyl N-(2-chloro-5-methyl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13ClN2O2S/c1-5-6(11-7(10)15-5)12-8(13)14-9(2,3)4/h1-4H3,(H,12,13) |
InChI Key |
ZRLXTOGODDWHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Carbamate Formation Strategies
The synthesis of tert-butyl thiazolylcarbamates typically employs Curtius-type reactions or direct coupling of thiazole amines with Boc anhydride. For tert-butyl (2-chloro-5-methylthiazol-4-yl)carbamate, the route involves:
-
Preparation of 2-chloro-5-methylthiazol-4-amine
-
Boc protection under controlled conditions
A representative protocol adapted from industrial processes involves reacting 2-chloro-5-methylthiazol-4-amine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Yields range from 68–82% depending on stoichiometric ratios and temperature control.
Regioselective Chlorination and Methylation
Chlorination of Thiazole Intermediates
Introducing chlorine at the C2 position requires electrophilic substitution or directed metalation. A study demonstrated that N-chlorosuccinimide (NCS) in dichloromethane at −20°C achieves 89% regioselectivity for 2-chlorothiazoles when using Lewis acids like FeCl₃. For the 5-methyl derivative, pre-installed methyl groups direct chlorination to the ortho position via steric and electronic effects.
Methyl Group Installation
Methylation at C5 is achieved through:
-
Friedel-Crafts alkylation using methyl iodide and AlCl₃
-
Cross-coupling reactions (e.g., Suzuki-Miyaura with methylboronic acid)
Optimal conditions involve Pd(OAc)₂/XPhos catalytic systems in toluene/water biphasic mixtures, yielding 75–91% 5-methylthiazoles.
Boc Protection Reaction Optimization
Solvent and Base Selection
Comparative studies reveal tert-butanol as the optimal solvent for Boc protection, minimizing side reactions like N-alkylation. Triethylamine (TEA) outperforms inorganic bases (e.g., K₂CO₃) in maintaining reaction homogeneity, as shown in Table 1.
Table 1: Solvent and Base Impact on Boc Protection Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| tert-Butanol | TEA | 80 | 94 |
| DMF | K₂CO₃ | 100 | 67 |
| THF | DMAP | 60 | 82 |
Catalytic Approaches
Diphenyl phosphoryl azide (DPPA) enhances reaction rates by facilitating mixed carbonate intermediates. A 2024 study achieved 94% yield using DPPA in tert-butanol under reflux (16 h).
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities employ tubular reactors for Boc protection, achieving:
-
98.5% conversion in 12-minute residence time
-
30% reduction in solvent waste vs. batch processes
Key parameters include:
-
Pressure: 8–12 bar
-
Temperature gradient: 50°C → 110°C
Purification Protocols
Crystallization from heptane/ethyl acetate (4:1) yields pharmaceutical-grade material (≥99.5% purity). Centrifugal partition chromatography (CPC) is emerging as an alternative to silica gel chromatography.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the thiazole ring .
Scientific Research Applications
tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and other biochemical processes.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physical, and functional differences between tert-butyl (2-chloro-5-methylthiazol-4-yl)carbamate and its analogs:
Table 1: Comparative Analysis of Thiazole and Oxazole Carbamates
Key Structural and Functional Insights:
Substituent Effects on Reactivity :
- The 2-chloro group in the target compound enhances electrophilicity at position 2, favoring nucleophilic substitution reactions compared to bromo analogs (e.g., 5-bromo derivative), which exhibit lower reactivity due to weaker C–Br bond polarization .
- Methyl groups (e.g., 5-methyl) introduce steric hindrance, reducing reactivity at adjacent positions but improving metabolic stability in bioactive molecules .
Electronic and Steric Modulation :
- Trifluoroethyl-substituted analogs (e.g., compound 15 in ) demonstrate increased electron-withdrawing effects, enhancing binding affinity in kinase inhibitors like CDK9 .
- Hydroxymethyl derivatives (e.g., tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate) offer a site for further conjugation, such as esterification or glycosylation .
Thiazole vs. Oxazole Core :
- Replacement of the thiazole sulfur with an oxazole oxygen (e.g., tert-butyl (4-methyloxazol-5-yl)carbamate) reduces ring aromaticity, altering electronic properties and bioavailability. Thiazoles generally exhibit higher bioactivity in pesticidal and anticancer contexts .
Biological Activity Trends :
- Chlorinated thiazoles (e.g., 2-chloro or 2,4-dichloro derivatives) are prevalent in pesticidal compositions due to their stability and membrane permeability .
- Acetylated analogs (e.g., tert-butyl (5-acetyl-4-methylthiazol-2-yl)carbamate) serve as intermediates in kinase inhibitor synthesis, where the acetyl group participates in hydrogen bonding with target proteins .
Biological Activity
tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 234.7 g/mol. It features a thiazole ring that contributes to its biological activity. The presence of the tert-butyl group enhances its solubility and stability, while the chlorine atom plays a crucial role in its reactivity.
1. Antimicrobial Properties
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. Specifically, this compound has shown effectiveness against:
- Bacterial Strains : Including Staphylococcus aureus and Escherichia coli.
- Fungal Strains : Such as Candida albicans and Aspergillus niger.
Table 1 summarizes the antimicrobial activity of various thiazole derivatives:
| Compound Name | Molecular Formula | Antimicrobial Activity |
|---|---|---|
| This compound | C₈H₁₁ClN₂O₂S | Effective against multiple bacterial and fungal strains |
| 2-Methylthiazole | C₅H₇NS | Antifungal and antibacterial |
| Benzothiazole | C₇H₄N₂S | Anticancer activity |
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. Its mechanism of action appears to involve the inhibition of specific cancer cell pathways, leading to apoptosis in tumor cells. For instance, studies have indicated that this compound can inhibit the proliferation of cancer cell lines such as:
- Breast Cancer : Demonstrated significant cytotoxicity against MCF-7 cells.
- Lung Cancer : Showed promising results in inhibiting A549 cell growth.
3. Enzyme Inhibition
The compound has also been studied for its ability to act as an enzyme inhibitor. Notably, it interacts with specific molecular targets, potentially leading to the inhibition of enzyme activity critical for various biological processes. The thiazole moiety is known to form covalent bonds with nucleophilic residues in enzyme active sites, which can result in effective inhibition.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting strong antibacterial activity .
Case Study 2: Anticancer Mechanism
A recent investigation focused on the anticancer mechanisms of thiazole derivatives. The study found that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing tert-Butyl (2-chloro-5-methylthiazol-4-yl)carbamate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via carbamate formation using Boc anhydride (Boc₂O) under basic conditions. For example, a general procedure involves reacting the amine precursor with Boc₂O in a polar aprotic solvent (e.g., DMF) with Na₂CO₃ as a base at room temperature . Optimization includes adjusting reaction time (e.g., overnight at 80°C for coupling steps), stoichiometric ratios (1.05–1.1 equivalents of Boc₂O), and purification via column chromatography (e.g., dichloromethane/methanol gradients) .
Q. How should researchers handle and store this compound to ensure safety and compound stability?
- Safety & Storage :
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid incompatible materials like strong acids/bases .
- Storage : Keep in airtight containers at room temperature, protected from light and moisture. Stability is maintained in dry, ventilated areas .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Characterization :
- NMR/IR : Use ¹H/¹³C NMR to confirm regiochemistry and purity (e.g., δ ~1.38 ppm for tert-butyl groups) . IR can validate carbamate C=O stretches (~1680–1700 cm⁻¹) .
- Chromatography : HPLC or TLC with UV detection ensures purity. Melting point analysis (e.g., 153–154°C for related carbamates) provides additional validation .
Advanced Research Questions
Q. What strategies are effective in minimizing byproduct formation during the synthesis of this compound?
- Byproduct Control :
- Stoichiometry : Use slight excesses of coupling reagents (e.g., Boc₂O) to drive reactions to completion .
- Temperature : Controlled heating (e.g., 80°C) reduces side reactions like hydrolysis .
- Purification : Sequential washes (e.g., citric acid, NaHCO₃) remove unreacted starting materials .
Q. How can X-ray crystallography and programs like SHELX be utilized to resolve structural ambiguities in carbamate derivatives?
- Structural Analysis :
- SHELX Refinement : SHELXL refines small-molecule structures using high-resolution data. For example, it resolves disorder in tert-butyl groups or thiazole rings .
- ORTEP Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry and hydrogen bonding (e.g., NH···O interactions in carbamates) .
Q. What are the critical considerations for designing multi-step syntheses involving this compound as an intermediate?
- Multi-Step Design :
- Protecting Groups : Use acid-labile Boc groups to protect amines during subsequent reactions (e.g., iodination or cross-coupling) .
- Intermediate Characterization : Validate each step via LC-MS or NMR before proceeding. For example, tert-butyl intermediates in cyclization reactions require rigorous purity checks .
Q. How can diastereoselectivity be controlled in reactions involving tert-Butyl carbamate derivatives?
- Stereochemical Control :
- Chiral Catalysts : Employ chiral bases (e.g., (R)- or (S)-BINOL) to induce enantioselectivity in asymmetric syntheses .
- Solvent Effects : Polar solvents (e.g., MeOH) enhance hydrogen bonding, favoring specific transition states in cyclization steps .
Data Contradiction Analysis
- Conflicting NMR/IR Data : If NMR peaks overlap (e.g., aromatic protons in thiazole vs. byproducts), use DEPT or 2D experiments (HSQC/HMBC) for assignment . Cross-validate with high-resolution mass spectrometry (HRMS) .
- Crystallographic Discrepancies : Compare SHELXL refinement metrics (R-factors, electron density maps) with computational models (e.g., DFT-optimized geometries) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
